Cas no 1803807-29-5 (Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate)

Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate is a specialized benzoate derivative featuring a trifluoromethylthio substituent, a cyano group, and a mercapto functionality. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which enables diverse reactivity, particularly in nucleophilic and electrophilic transformations. The trifluoromethylthio group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research. The presence of both cyano and mercapto groups offers additional sites for further functionalization, facilitating the synthesis of complex heterocycles or bioactive molecules. Its well-defined reactivity profile makes it a useful intermediate for developing novel compounds with potential applications in medicinal chemistry and material science.
Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate structure
1803807-29-5 structure
Product Name:Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate
CAS No:1803807-29-5
MF:C11H8F3NO2S2
MW:307.311930656433
CID:4957338
Update Time:2025-05-19

Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate
    • Inchi: 1S/C11H8F3NO2S2/c1-2-17-10(16)9-6(5-15)3-7(4-8(9)18)19-11(12,13)14/h3-4,18H,2H2,1H3
    • InChI Key: HQZKAYGHTAORKZ-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=C(C#N)C(C(=O)OCC)=C(C=1)S

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 380
  • XLogP3: 3.7
  • Topological Polar Surface Area: 76.4

Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015005630-250mg
Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate
1803807-29-5 97%
250mg
504.00 USD 2021-06-21
Alichem
A015005630-500mg
Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate
1803807-29-5 97%
500mg
782.40 USD 2021-06-21
Alichem
A015005630-1g
Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate
1803807-29-5 97%
1g
1,519.80 USD 2021-06-21

Additional information on Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate

Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate (CAS No. 1803807-29-5): A Comprehensive Overview

Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate, identified by its CAS number 1803807-29-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include a cyano group, a thiol group, and a trifluoromethylthio substituent. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of extensive study in academic and industrial research settings.

The molecular structure of Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate consists of a benzene ring modified with several functional groups. The presence of the cyano group (–CN) at the 2-position and the thiol group (–SH) at the 6-position introduces polarity and reactivity to the molecule, while the trifluoromethylthio group (–S(CF₃)) at the 4-position enhances its lipophilicity and metabolic stability. These features make it an intriguing candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological properties. Studies have demonstrated that compounds with similar structural motifs exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific combination of functional groups in Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate suggests potential therapeutic applications in these areas.

One of the most compelling aspects of Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate is its potential as a lead compound for drug design. The cyano group can serve as a hydrogen bond acceptor, enhancing interactions with biological targets, while the thiol group can participate in redox reactions, which are crucial for many biological processes. Additionally, the trifluoromethylthio group can improve pharmacokinetic properties such as solubility and bioavailability. These characteristics make it an attractive starting point for developing novel therapeutic agents.

Recent research has focused on leveraging computational methods to predict the biological activity of Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate. Advanced computational techniques, including molecular docking and virtual screening, have been employed to identify potential binding interactions with target proteins. These studies have provided valuable insights into the compound's mechanism of action and have helped to prioritize it for further experimental validation.

Experimental investigations have also been conducted to evaluate the pharmacological properties of Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate. In vitro assays have shown that this compound exhibits significant inhibitory activity against certain enzymes and receptors relevant to cancer and inflammation. Furthermore, preclinical studies in animal models have demonstrated promising results regarding its safety profile and efficacy in treating inflammatory conditions.

The synthesis of Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Modern synthetic routes often involve multi-step reactions that require careful optimization to ensure efficiency and reproducibility. The development of efficient synthetic protocols is crucial for enabling further research and potential commercialization.

The future prospects for Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate are promising, with ongoing studies aimed at expanding its therapeutic applications. Researchers are exploring its potential use in treating not only cancer and inflammation but also other diseases such as neurodegenerative disorders and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible therapeutic benefits for patients.

In conclusion, Ethyl 2-cyano-6-mercapto-4-(trifluoromethylthio)benzoate (CAS No. 1803807-29-5) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for drug discovery, while ongoing studies continue to uncover new therapeutic applications. As our understanding of this compound grows, so too does the likelihood that it will play a vital role in the development of novel treatments for various diseases.

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